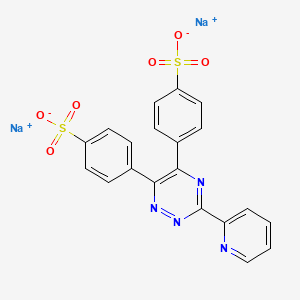
Ferrozine
概要
説明
Ferrozine, chemically known as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a stable, intensely colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically. This property makes this compound a valuable tool in various scientific fields, particularly in analytical chemistry for iron quantification .
作用機序
Target of Action
Ferrozine is a colorimetric reagent that primarily targets iron ions in biological and environmental samples . It has a high affinity for ferrous iron (Fe^2+), forming a strongly colored purple complex that can be measured spectrophotometrically .
Mode of Action
This compound interacts with ferrous iron (Fe^2+) to form a colored complex. This reaction occurs in an acidic medium where transferrin-bound iron dissociates into free ferric ions. Hydroxylamine hydrochloride then reduces the ferric ions to ferrous ions, which react with this compound . The intensity of the resulting color is proportional to the iron concentration in the sample .
Biochemical Pathways
This compound’s interaction with iron plays a role in various biochemical pathways. For instance, it is used in the study of ferritin, a protein that stores iron in a non-toxic form and releases it in a controlled fashion . The reductive dissolution of ferritin-iron bio-mineral by physiological reducing agents might be a probable pathway operating in vivo . This compound can help in understanding this reductive iron-release pathway .
Pharmacokinetics
In the context of iron analysis, this compound’s ability to form a colored complex with iron allows for the quantification of iron in various samples .
Result of Action
The primary result of this compound’s action is the formation of a colored complex with ferrous iron, which can be measured to determine the iron content in a sample . This is particularly useful in the study of iron homeostasis and related biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the this compound-iron complex . Additionally, the presence of other metals in the sample, such as copper, can interfere with the reaction . Therefore, it’s crucial to consider these factors when using this compound in iron analysis.
生化学分析
Biochemical Properties
Ferrozine plays a crucial role in biochemical reactions, particularly in the quantification of iron. It interacts with ferrous ions (Fe²⁺) to form a stable purple complex, which can be measured spectrophotometrically at 562 nm. This interaction is highly specific, allowing for accurate determination of iron concentrations in various samples. This compound is often used in conjunction with other reagents, such as hydroxylamine hydrochloride, to reduce ferric ions (Fe³⁺) to ferrous ions, facilitating the formation of the this compound-Fe²⁺ complex .
Cellular Effects
This compound’s primary cellular effect is its ability to chelate iron, thereby influencing iron homeostasis within cells. By binding to ferrous ions, this compound can reduce the availability of free iron, which is essential for various cellular processes. This chelation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce reactive oxygen species (ROS) levels by chelating iron, thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a stable complex with ferrous ions. This binding interaction is highly specific and involves the coordination of the ferrous ion with the nitrogen atoms in the this compound molecule. This complex formation prevents the ferrous ions from participating in other biochemical reactions, thereby modulating iron-dependent processes. Additionally, this compound can inhibit the activity of iron-dependent enzymes by sequestering their iron cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at 2-8°C and protected from light, maintaining its efficacy until the expiry date. Once opened, it should be used promptly to avoid degradation. Long-term studies have shown that this compound can maintain its iron-chelating activity for extended periods, although its effectiveness may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively chelates iron without causing significant adverse effects. At high doses, it can lead to iron deficiency and associated complications. Studies have shown that excessive iron chelation by this compound can result in reduced iron availability for essential physiological processes, leading to symptoms of iron deficiency anemia .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron homeostasis. It interacts with enzymes and cofactors involved in iron metabolism, such as ferritin and transferrin. By chelating ferrous ions, this compound can influence the metabolic flux of iron within cells, affecting the levels of various iron-containing metabolites. This interaction can modulate the activity of iron-dependent enzymes and impact overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with iron transporters and binding proteins. It can bind to transferrin, facilitating its transport across cell membranes. Additionally, this compound can accumulate in iron-rich tissues, such as the liver and spleen, where it exerts its iron-chelating effects. This distribution pattern is crucial for its role in modulating iron homeostasis .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with iron-containing compartments. It can localize to the cytoplasm, where it chelates free ferrous ions, and to organelles involved in iron storage and metabolism, such as mitochondria and lysosomes. This localization is essential for its function in regulating iron-dependent processes and protecting cells from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions: Ferrozine is synthesized through a multi-step chemical processThe final product is purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The key steps involve the controlled reaction of precursor chemicals under specific temperature and pH conditions to ensure high yield and purity. The final product is then formulated into a stable reagent solution for commercial use .
化学反応の分析
Types of Reactions: Ferrozine primarily undergoes complexation reactions with ferrous iron (Fe²⁺). It does not react with ferric iron (Fe³⁺) unless it is first reduced to the ferrous state. This selectivity is crucial for accurate iron quantification .
Common Reagents and Conditions:
Ascorbic Acid: Used to reduce ferric iron to ferrous iron before complexation with this compound.
Hydrochloric Acid: Maintains the acidic conditions necessary for the reaction.
Ammonium Acetate: Acts as a buffering agent to stabilize the reaction environment.
Major Products: The primary product of the reaction between this compound and ferrous iron is a purple-colored complex, which can be measured at an absorption maximum of 562 nm .
科学的研究の応用
Ferrozine has a wide range of applications in scientific research:
Chemistry: Used for the quantitative determination of iron in various samples, including water, soil, and biological tissues.
Biology: Employed in studies of iron metabolism and transport in living organisms.
Medicine: Utilized in clinical diagnostics to measure iron levels in blood and other bodily fluids.
Industry: Applied in environmental monitoring to detect iron contamination in water sources.
類似化合物との比較
1,10-Phenanthroline: Another reagent used for iron determination, but less sensitive compared to Ferrozine.
Bathophenanthroline: Used for iron analysis but requires an extraction step, making it less convenient.
Triazine (TPTZ): Similar to this compound in terms of sensitivity but has different reaction conditions and interference profiles.
Uniqueness of this compound: this compound stands out due to its high specificity for ferrous iron, ease of use, and the stability of the resulting complex. These properties make it a preferred choice for iron quantification in various scientific and industrial applications .
特性
CAS番号 |
28048-33-1 |
|---|---|
分子式 |
C20H14N4NaO6S2 |
分子量 |
493.5 g/mol |
IUPAC名 |
disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30); |
InChIキー |
VOPQYZHOMAKEBD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
28048-33-1 69898-45-9 |
物理的記述 |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
69898-45-9 (mono-hydrochloride salt) |
同義語 |
Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ferrozine interact with iron, and what are the implications of this interaction?
A1: this compound exhibits high selectivity for ferrous iron (Fe2+), forming a stable, magenta-colored complex, [Fe(this compound)3]2+. [, , ] This complexation effectively removes free Fe2+ from solution, preventing its participation in other reactions like Fenton chemistry. [] The intense color of the complex allows for sensitive spectrophotometric detection of Fe2+ at 562 nm, making this compound a valuable tool for quantifying iron in various matrices. [, , ]
Q2: Does this compound influence iron reduction processes in biological systems?
A3: Research suggests that this compound can indirectly enhance the biological reduction of ferric iron minerals like hematite. [] While this compound itself does not directly reduce Fe3+, its strong complexation with Fe2+ shifts the reaction equilibrium, promoting further reduction of Fe3+ to Fe2+ by microorganisms like Shewanella putrefaciens. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H14N4O6S2, and its molecular weight is 478.5 g/mol.
Q4: Does the spectroscopic data of this compound change upon complexation with Fe2+?
A5: Yes, free this compound has a different absorption spectrum compared to the Fe2+-Ferrozine complex. The complex exhibits a characteristic absorbance maximum at 562 nm, which is used for quantification. [, , ]
Q5: Does the presence of other metals interfere with this compound's ability to detect iron?
A7: While this compound is highly selective for Fe2+, some metals like copper can interfere with the assay. [, ] Pre-treatment steps or alternative analytical methods may be necessary to eliminate or minimize interference in samples containing high concentrations of interfering metals.
Q6: Does this compound participate as a catalyst in any known reactions?
A8: Based on the provided research, this compound's primary role is as a chelating agent, not a catalyst. Its strong binding affinity for Fe2+ makes it a useful tool in studying iron-mediated reactions by scavenging free Fe2+ and preventing further reactions. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


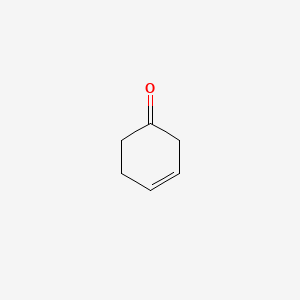
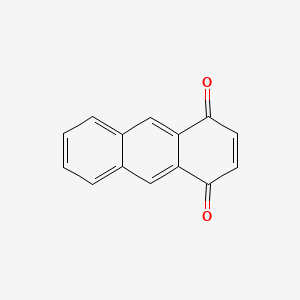
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)

![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)

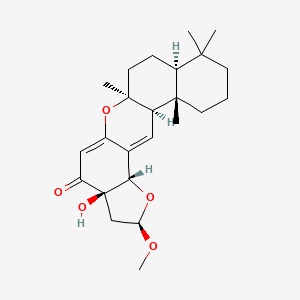

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

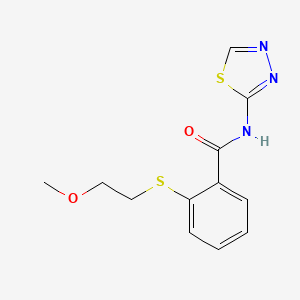
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
